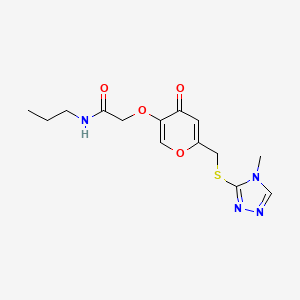

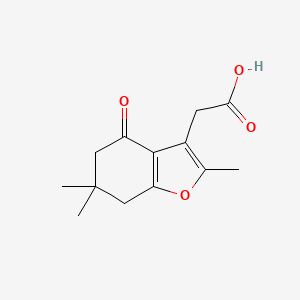

(2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-yl)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-yl)-acetic acid, also known as 2,6,6-TMABA, is a naturally occurring organic compound derived from the aromatic amino acid phenylalanine. It is a non-proteinogenic amino acid that has been found to be involved in a number of biochemical pathways, including the production of the neurotransmitter serotonin and the metabolism of carbohydrates. 2,6,6-TMABA has also been studied for its potential as a therapeutic agent due to its ability to modulate several biochemical and physiological processes.

Applications De Recherche Scientifique

Enantioselective Synthesis and Biotransformation

Benzofuranone derivatives, structurally similar to (2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-yl)-acetic acid, play a crucial role in pharmaceutical chemistry due to their biological activity. The enantioselective synthesis of tetrahydrobenzofuranone derivatives and their hydroxy derivatives has been achieved with high enantiomeric excesses using enzyme-mediated hydrolysis reactions. These reactions utilized several lipases for the kinetic resolution of racemic compounds, demonstrating high enantioselectivity towards hydroxy derivatives at specific pH levels and solvent systems (Caliskan & Ay, 2018).

Chemical and Microbial Synthesis of Derivatives

New derivatives of 4-oxo-tetrahydroindoles were synthesized using chemical and microbial biotransformation methods. These methods included manganese(III) acetate-mediated acetoxylation, followed by conversion to indole derivatives using benzyl amine. Additionally, biotransformation reactions with Aspergillus niger were used to obtain pharmacologically interesting compounds (Caliskan et al., 2020).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of a compound structurally similar to this compound with anti-hyperglycemic properties has been reported. The study highlighted the stabilization of the structure through hydrogen bonds and molecular modeling studies to understand the biological activity exhibited by structurally unrelated compounds (Rajalakshmi et al., 2001).

Chemoselective Synthesis and Oxidation Studies

The oxidation of 4b,9b-dihydroxyindeno[1,2-b]benzofuran-10-one derivatives was studied to synthesize chemo selectively spiro derivatives and benzoic acids. These studies revealed the potential for synthesizing diverse compounds with varying structures and functionalities (Firoozi et al., 2018).

Propriétés

IUPAC Name |

2-(2,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-7-8(4-11(15)16)12-9(14)5-13(2,3)6-10(12)17-7/h4-6H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTOASVQCPLPEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)CC(CC2=O)(C)C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]imidazol-4-yl]methanol](/img/structure/B2632854.png)

![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2632858.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2632863.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2632865.png)

![Tert-butyl 8,10-dioxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2632871.png)